Aclarubicin - 57576-44-0

Aclarubicin

Catalog Number: EVT-315414
CAS Number: 57576-44-0
Molecular Formula: C42H53NO15
Molecular Weight: 811.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aclarubicin, also known as Aclacinomycin A, is an anthracycline antibiotic discovered by Umezawa in 1975. [] It is classified as an antineoplastic agent and plays a significant role in scientific research, particularly in cancer biology. Aclarubicin exhibits potent cytotoxic activity against various cancer cell lines and is particularly effective in inhibiting the growth of solid tumors. [] Its mechanism of action distinguishes it from other anthracyclines like Doxorubicin, making it a subject of extensive research.

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It exerts its anticancer activity by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species [, , , , ].

Doxorubicin (Adriamycin)

Compound Description: Doxorubicin, also known as adriamycin, is another widely used anthracycline anticancer drug. Like daunorubicin, it exerts its cytotoxic effects through DNA intercalation, topoisomerase II poisoning, and ROS generation [, , ].

Relevance: Doxorubicin shares a similar structure with aclarubicin and daunorubicin, differing only in the substituents on the amino sugar moiety []. Similar to daunorubicin, doxorubicin primarily acts as a topoisomerase II poison, unlike aclarubicin []. While all three drugs exhibit antitumor activity against a range of cancers, aclarubicin demonstrates a lower cardiotoxicity profile compared to doxorubicin [, ]. In a study comparing the in vivo antitumor activity and cell cycle effects of the three drugs, doxorubicin and mitoxantrone showed similar efficacy, while aclarubicin displayed weaker activity [].

Mitoxantrone

Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent used to treat various cancers, including leukemia, lymphoma, and multiple sclerosis. It functions by interfering with DNA synthesis and repair through DNA intercalation and topoisomerase II inhibition [].

Relevance: Although mitoxantrone belongs to the anthracenedione class, it shares a similar mechanism of action with anthracyclines like aclarubicin and doxorubicin, primarily through topoisomerase II inhibition []. In a comparative study, mitoxantrone and doxorubicin demonstrated comparable in vivo antitumor activity and effects on cell cycle progression, which differed from the weaker effects observed with aclarubicin [].

Verapamil

Compound Description: Verapamil is a calcium channel blocker commonly used to treat hypertension, angina, and certain heart rhythm disorders. It is also known to modulate multidrug resistance (MDR) by inhibiting P-glycoprotein, a membrane protein responsible for pumping drugs out of cells [].

Relevance: Verapamil was used in a study to investigate aclarubicin's ability to modulate MDR []. The study found that while aclarubicin could increase the intracellular accumulation of daunorubicin in MDR cells, it did not significantly potentiate daunorubicin's cytotoxicity, unlike verapamil []. This suggests that aclarubicin's interaction with topoisomerase II plays a more significant role in its cytotoxic activity than its MDR modulating potential.

Amsacrine (m-AMSA)

Compound Description: Amsacrine, also known as m-AMSA, is an anticancer agent that inhibits topoisomerase II, causing DNA strand breaks and inducing apoptosis in cancer cells [].

Relevance: Amsacrine is another topoisomerase II poison like doxorubicin, and its cytotoxicity is effectively reversed by aclarubicin in clonogenic survival assays []. This further supports the classification of aclarubicin as a dual topoisomerase I/II inhibitor, as it can counteract the cytotoxic effects of both topoisomerase I and II poisons [].

Camptothecin

Compound Description: Camptothecin is a plant alkaloid that acts as a topoisomerase I inhibitor, leading to DNA damage and apoptosis [, ].

Relevance: Aclarubicin exhibits a unique ability to reverse the cytotoxic effects of both amsacrine and camptothecin, suggesting a dual inhibition of both topoisomerase I and II []. This dual inhibitory action differentiates it from doxorubicin, which primarily targets topoisomerase II []. Interestingly, aclarubicin can antagonize camptothecin-induced DNA cleavage in HL-60/MX2 cells lacking topoisomerase II beta, indicating its potential to inhibit both enzymes depending on the cellular context [].

Cytarabine (Ara-C)

Compound Description: Cytarabine, also known as Ara-C, is an antimetabolite drug used in chemotherapy, primarily for acute myeloid leukemia and non-Hodgkin lymphoma. It interferes with DNA synthesis, blocking cell growth and division [, , ].

Relevance: Cytarabine is frequently used in combination with anthracyclines like aclarubicin for treating leukemia [, , ]. Several studies have investigated the efficacy and safety of such combinations, including the use of aclarubicin with cytarabine and thioguanine in elderly patients with acute non-lymphocytic leukemia [] and the combination of homoharringtonine, cytarabine, and aclarubicin for treating MDS-RAEB [, ].

Thioguanine (6-TG)

Compound Description: Thioguanine, also known as 6-TG, is an antimetabolite drug used in chemotherapy, primarily for treating acute leukemias. It disrupts DNA and RNA synthesis, preventing cell growth and division [].

Relevance: Similar to cytarabine, thioguanine is often used in combination regimens with aclarubicin for treating leukemia []. A study investigated the efficacy of aclarubicin in combination with cytarabine and thioguanine for treating elderly patients with acute non-lymphocytic leukemia, showing promising results [].

Homoharringtonine

Compound Description: Homoharringtonine is a plant alkaloid with antitumor activity. It inhibits protein synthesis, leading to cell death, and is used primarily for treating chronic myeloid leukemia [, ].

Relevance: Homoharringtonine has been investigated in combination with cytarabine and aclarubicin (HAA regimen) as an induction therapy for myelodysplastic syndromes-refractory anemia with excess blasts (MDS-RAEB) [, ]. This combination demonstrated promising results, suggesting its potential as an effective treatment option for this specific type of MDS [, ].

Cladribine

Compound Description: Cladribine is a purine analog antimetabolite used in chemotherapy. It interferes with DNA synthesis and repair, primarily targeting rapidly dividing cells like cancer cells [].

Relevance: Cladribine has been explored in combination with granulocyte colony-stimulating factor (G-CSF), low-dose cytarabine, and aclarubicin (C-CAG regimen) as a salvage treatment option for relapsed/refractory acute myeloid leukemia []. This combination demonstrated a high remission rate and acceptable toxicity profile, suggesting its potential as an alternative treatment strategy for this challenging patient population [].

Neocarzinostatin

Compound Description: Neocarzinostatin is an enediyne antitumor antibiotic that exerts its cytotoxic effects by damaging DNA, leading to cell death. It is used in chemotherapy, primarily for certain types of cancer [].

Relevance: Neocarzinostatin, in combination with aclarubicin, was investigated as a radio-sensitizing agent in a case report of a patient with inoperable gallbladder cancer []. While the study did not focus on elucidating the specific mechanisms of action, the combination showed potential therapeutic benefits for enhancing the effectiveness of radiotherapy [].

β-elemene

Compound Description: β-elemene is a natural compound extracted from the Chinese medicinal herb Curcuma wenyujin. It possesses anti-tumor properties and is believed to induce apoptosis and inhibit tumor growth [].

Relevance: A study investigated the combined effect of β-elemene and aclarubicin on HL-60 cells []. The results showed that β-elemene could enhance aclarubicin-mediated apoptosis, downregulate COX-2 expression, and reduce PGE2 production by suppressing NF-κB activation []. This suggests a potential synergistic effect between the two compounds.

Parthenolide

Compound Description: Parthenolide is a sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It exhibits anti-inflammatory and anticancer activities. One of its mechanisms of action involves inhibiting the NF-κB pathway [].

Relevance: Parthenolide was investigated for its ability to enhance the anti-leukemic effect of aclarubicin in HL-60 cells []. The study demonstrated that parthenolide could sensitize leukemia cells to aclarubicin-induced apoptosis, potentially by suppressing Cox-2 and NF-κB activation []. These findings highlight the potential for combining parthenolide with aclarubicin as a new treatment strategy for leukemia.

Source and Classification
  • Source: Aclarubicin is produced by the fermentation of Streptomyces galilaeus.
  • Classification: It belongs to the anthracycline class of antibiotics, which are characterized by their tetracyclic ring structure and ability to intercalate into DNA.
Synthesis Analysis

The synthesis of aclarubicin involves complex biosynthetic pathways that can be mimicked in laboratory settings. The production begins with the assembly of aklavinone, a precursor that undergoes various modifications through enzymatic reactions.

Key Steps in Synthesis

  1. Polyketide Assembly: The biosynthesis starts with the decarboxylative addition of malonyl-CoA units to form a 21-carbon polyketide.
  2. Cyclization Reactions: Subsequent cyclization reactions lead to the formation of the tetracyclic aglycone structure.
  3. Hydroxylation and Glycosylation: Hydroxylation at specific positions (e.g., C-11) followed by glycosylation with deoxysugars such as L-rhodosamine results in the final aclarubicin structure.
  4. Fermentation: The final product is typically obtained through fermentation processes, which yield a mixture of aclarubicin and related compounds, complicating purification efforts .
Molecular Structure Analysis

Aclarubicin's molecular structure comprises a tetracyclic aglycone linked to a trisaccharide moiety. The aglycone is derived from aklavinone, while the sugar component includes three deoxyhexoses: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A.

Structural Features

  • Aglycone: Tetracyclic structure with a quinone ring.
  • Trisaccharide: Contributes to its solubility and biological activity.
  • Intercalation Properties: The planar structure allows for effective intercalation between DNA base pairs, disrupting normal DNA function .
Chemical Reactions Analysis

Aclarubicin participates in various chemical reactions that are central to its mechanism of action:

  1. Intercalation: Aclarubicin intercalates into DNA, inhibiting replication by obstructing topoisomerase activity.
  2. Topoisomerase Interaction: It acts as an inhibitor of topoisomerases I and II, preventing DNA strand re-ligation after cleavage.
  3. Histone Eviction: Aclarubicin selectively evicts histones from chromatin marked by H3K27me3 modifications, leading to chromatin damage without causing double-stranded breaks .
Mechanism of Action

Aclarubicin exhibits a multifaceted mechanism of action that distinguishes it from other anthracyclines:

  1. DNA Intercalation: By inserting itself between DNA base pairs, it disrupts normal DNA function and inhibits macromolecule synthesis (DNA, RNA, proteins).
  2. Topoisomerase Inhibition: Aclarubicin stabilizes the cleavable complex formed between topoisomerases and DNA, preventing proper DNA re-ligation during replication.
  3. Histone Modification: It induces chromatin damage by evicting histones from specific genomic regions, particularly those marked by H3K27me3, which are associated with gene repression .
Physical and Chemical Properties Analysis

Aclarubicin has distinct physical and chemical properties that influence its therapeutic use:

  • Molecular Formula: C27_{27}H29_{29}N1_{1}O10_{10}
  • Molecular Weight: Approximately 525.53 g/mol
  • Solubility: Soluble in water and organic solvents due to its glycosidic nature.
  • Stability: Sensitive to light and heat; requires proper storage conditions to maintain efficacy .
Applications

Aclarubicin is primarily used in oncology for treating various cancers due to its potent cytotoxic effects:

  1. Cancer Treatment: Effective against leukemia and solid tumors; often used in combination therapies.
  2. Mechanistic Research: Utilized in studies exploring mechanisms of drug resistance and chromatin dynamics in cancer cells.
  3. Drug Development: Serves as a scaffold for developing new anthracycline derivatives aimed at enhancing efficacy or reducing toxicity .

Properties

CAS Number

57576-44-0

Product Name

Aclarubicin

IUPAC Name

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1

InChI Key

USZYSDMBJDPRIF-OCYVOSCVSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.